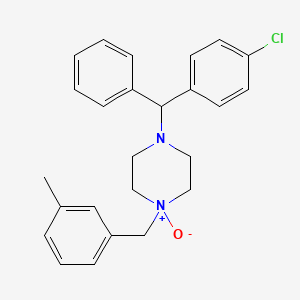

Meclizine N-oxide

Description

Overview of Drug Metabolism and Metabolite Identification in Xenobiotic Biotransformation

Drug metabolism, or xenobiotic biotransformation, is the process by which living organisms chemically modify foreign substances (xenobiotics), such as drugs and poisons. wikipedia.orgwikipedia.org This essential biochemical defense mechanism primarily aims to convert lipophilic (fat-soluble) compounds, which are easily absorbed, into more hydrophilic (water-soluble) products. mhmedical.com This increase in water solubility facilitates their elimination from the body, primarily via urine or bile, thus preventing accumulation and potential toxicity. jove.com

The process of drug metabolism is traditionally divided into two main phases:

| Phase | Reaction Type | Primary Function | Key Enzymes |

| Phase I | Modification | Introduction or unmasking of polar functional groups (e.g., -OH, -NH2). jove.com | Cytochrome P450 (CYP) oxidases. wikipedia.orgwikipedia.org |

| Phase II | Conjugation | Attachment of endogenous polar molecules (e.g., glucuronic acid, sulfate). jove.comdrughunter.com | Transferases (e.g., UGTs, SULTs). wikipedia.orgdrughunter.com |

Phase I reactions , such as oxidation, reduction, and hydrolysis, prepare the drug for Phase II by creating a more reactive molecule. mhmedical.comjove.comPhase II reactions then conjugate these modified compounds with endogenous substances, which significantly increases their polarity for excretion. wikipedia.orgjove.comdrughunter.com

Identifying the resulting metabolites is a critical step in drug development. allucent.comwuxiapptec.com It provides vital information on the drug's potential for toxicity, its routes of elimination, and possible interactions with other drugs. tandfonline.comevotec.com Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable tools for the detection, quantification, and structural elucidation of these metabolites in biological samples like blood and urine. allucent.comalwsci.com

Significance of N-Oxide Metabolites in Pharmacological and Toxicological Investigations

N-oxidation is a common Phase I metabolic reaction where an oxygen atom is added to a nitrogen atom in a drug molecule, a process often carried out by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. mdpi.comhyphadiscovery.com The resulting N-oxide metabolites are of considerable interest in pharmacological and toxicological studies for several reasons.

Firstly, N-oxide metabolites can possess their own pharmacological activity, which may be similar to or different from the parent drug. hyphadiscovery.com In some instances, N-oxides are inactive but can be reduced back to the active parent amine within the body, effectively acting as prodrugs. mdpi.comacs.org This bioconversion can prolong the drug's therapeutic effect. acs.org

Contextualizing Meclizine (B1204245) N'-Oxide as a Key Product of Meclizine Biotransformation

Meclizine is a first-generation antihistamine with a piperazine (B1678402) structure, primarily used for its antiemetic and antivertigo properties. drugbank.comnih.gov Like many drugs containing tertiary amine groups, meclizine undergoes extensive metabolism in the body. nih.govwikipedia.org While the complete metabolic fate of meclizine in humans is not fully detailed, in vitro studies have identified the cytochrome P450 enzyme CYP2D6 as the dominant enzyme responsible for its metabolism. nih.govpfizer.com

Research has identified Meclizine N'-Oxide as a metabolite of meclizine. caymanchem.com This compound is formed through the N-oxidation of one of the nitrogen atoms within the piperazine ring. caymanchem.com The chemical properties of Meclizine N'-Oxide are distinct from its parent compound, as shown in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Meclizine | C₂₅H₂₇ClN₂ | 390.96 |

| Meclizine N'-Oxide | C₂₅H₂₇ClN₂O | 406.96 |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgaxios-research.com

The formation of this N-oxide represents a significant pathway in the biotransformation of meclizine. Characterizing this metabolite is essential for building a complete pharmacokinetic profile of meclizine, helping to explain its duration of action and elimination from the body. nih.gov

Research Imperatives in the Study of Drug Metabolites and Degradation Products

The systematic study of drug metabolites and degradation products is a non-negotiable imperative in contemporary drug development, driven by regulatory requirements and the pursuit of safer, more effective medicines. evotec.commdpi.com There are several key reasons for this focus.

Safety and Toxicology: Metabolites can be pharmacologically active or toxic. researchgate.net Regulatory agencies require that any human metabolite that constitutes a significant portion of the total drug exposure be identified and evaluated for safety. allucent.comevotec.com Early identification of potentially reactive or toxic metabolites can prevent costly late-stage development failures. tandfonline.comacs.org

Drug-Drug Interactions (DDI): Understanding the metabolic pathways, such as the CYP2D6-mediated metabolism of meclizine, is vital for predicting and avoiding harmful DDIs. pfizer.comadmescope.com An inhibitor of this enzyme could lead to increased exposure to meclizine, while an inducer could decrease its efficacy.

Environmental Impact: Excreted drugs and their metabolites can enter the environment. researchgate.net Studying these compounds is important for assessing their potential ecological impact. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIJUDMDNMOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709063 | |

| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114624-69-0 | |

| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Metabolic Pathways and Enzymology of Meclizine N Oxide Formation

In Vitro Biotransformation Studies of Meclizine (B1204245) Leading to N-Oxidation

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the metabolic fate of meclizine. These studies have identified N-oxidation as one of the metabolic routes for meclizine. drugsporphyria.net The formation of Meclizine N'-Oxide, a metabolite of meclizine, has been confirmed through these investigations. caymanchem.comcaymanchem.com

Identification of Cytochrome P450 Enzymes in Meclizine N-Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a vast array of xenobiotics, including drugs like meclizine. nih.gov These enzymes are involved in phase I oxidative reactions. nih.govdoctorlib.org

While CYP2D6 is dominant, the involvement of other CYP isoforms in meclizine metabolism cannot be entirely ruled out. For instance, meclizine has been found to be a direct inhibitor and a mechanism-based inactivator of human CYP3A4. researchgate.net However, its role as a substrate for CYP3A4 in N-oxidation appears to be minor compared to CYP2D6. Further research is needed to fully elucidate the specific contributions of other P450 isoforms to the formation of Meclizine N'-Oxide.

Contribution of Flavin-Containing Monooxygenases (FMOs) to Meclizine N-Oxidation

Flavin-containing monooxygenases (FMOs) represent another important class of phase I drug-metabolizing enzymes that catalyze the oxidation of nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govoptibrium.comoptibrium.comxiahepublishing.com FMOs are known to be involved in the N-oxidation of various drugs. optibrium.comoptibrium.comnih.gov Given that meclizine contains a piperazine (B1678402) ring with tertiary amine groups, it presents a potential substrate for FMO-mediated N-oxidation. washington.edu The catalytic cycle of FMOs involves the formation of a hydroperoxyflavin intermediate that transfers an oxygen atom to the substrate. optibrium.comoptibrium.com While direct evidence specifically linking FMOs to Meclizine N'-Oxide formation is not extensively documented in the provided search results, the known function of FMOs in N-oxidation of similar structures suggests a plausible role that warrants further investigation. optibrium.comoptibrium.comxiahepublishing.comnih.gov

Exploration of Non-CYP/FMO Mediated N-Oxidation Pathways

Beyond the well-characterized CYP and FMO systems, other enzymatic and non-enzymatic processes could potentially contribute to the N-oxidation of meclizine. However, based on the current body of research, the primary focus remains on CYP and, to a lesser extent, the potential involvement of FMOs. In vitro studies have not provided significant evidence for other major non-CYP/FMO mediated N-oxidation pathways for meclizine.

Structural Elucidation of Meclizine N'-Oxide as a Primary Metabolite

Following oral administration of meclizine in humans, a number of metabolites have been isolated from urine and feces. nih.gov Among these, Meclizine N'-Oxide has been identified. nih.gov Specifically, the metabolite was characterized as 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]- piperazine-N4-oxide. nih.gov The structural elucidation of this and other metabolites was achieved by comparing their spectral data with those of synthetically prepared reference compounds. nih.gov The presence of Meclizine N'-Oxide and even a Meclizine N,N'-Dioxide has been confirmed, indicating that N-oxidation occurs at the piperazine ring. nih.govscbt.comveeprho.com

| Non-CYP/FMO Pathways | Not extensively documented | No significant evidence from available research. | In vitro studies have primarily focused on CYP-mediated metabolism. |

Table of Identified Meclizine Metabolites

| Metabolite Name | Chemical Name | Reference |

|---|---|---|

| Meclizine N'-Oxide | 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine 4-oxide | caymanchem.comnih.gov |

Table of Compounds

| Compound Name |

|---|

| Meclizine |

| Meclizine N'-Oxide |

| Meclizine N,N'-Dioxide |

| Norchlorcyclizine |

| Acetaminophen |

| Sildenafil |

| Ketoconazole |

| N-deacetylketoconazole |

| Mianserin |

| N-desmethylmianserin |

| 8-hydroxymianserin |

| Imipramine |

| Amitriptyline |

| Desipramine |

| Nortriptyline |

| Imipramine-N-oxide |

| Amitriptyline-N-oxide |

| Clozapine |

| N-desmethylclozapine |

| Clozapine-N-oxide |

| Loxapine |

| N-desmethylloxapine |

| 8-hydroxyloxapine |

| Amoxapine |

| Maprotiline |

| N-desmethylmaprotiline |

| Mexiletine |

| N-hydroxymexiletine |

| Xanomeline |

| Xanomeline N-oxide |

| Trimethylamine |

| Trimethylamine N-oxide |

| Carbamazepine |

| Valnoctamide |

| Valproic acid |

| Rifampin |

| Morphine |

| Minoxidil |

| Phenytoin |

| Nicotine |

| Benzene |

| Polyaromatic hydrocarbons |

| Lithocholic acid |

| 3-ketocholanoic acid |

| Tocotrienols |

| Bilobalide |

| Panobinostat |

| Piribedil |

| Acalabrutinib |

| Itraconazole |

| Acarbose |

| Acenocoumarol |

| Adalimumab |

| Adefovir |

| Alectinib |

| Posaconazole |

| Abrocitinib |

| Alemtuzumab |

| Methimazole |

| N,N-dimethylaniline |

| Chlorpromazine |

| Fluoxetine |

| Carbazeran |

| O6-Benzylguanine |

Comparative Metabolic Profiling: Meclizine N'-Oxide and Other Oxidative Metabolites (e.g., N,N'-Dioxide)

A comprehensive study of meclizine's biotransformation in humans has led to the isolation and identification of numerous metabolites from urine and faeces. nih.gov This allows for a comparative understanding of the prevalence of Meclizine N'-Oxide relative to other metabolic products.

The identified metabolites showcase the diversity of enzymatic reactions that meclizine undergoes. Besides N-oxidation, other significant pathways include N-dealkylation, resulting in the formation of norchlorcyclizine, and various oxidation and conjugation reactions. nih.govnih.gov The presence of both Meclizine N'-Oxide (identified as 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]- piperazine-N4-oxide) and Meclizine N,N'-Dioxide in excreta confirms that N-oxidation is a notable, sequential metabolic route. nih.gov

The following table summarizes the key metabolites of meclizine identified in human studies, providing a basis for comparing the N'-Oxide pathway with other metabolic transformations.

| Metabolite Name | Metabolic Pathway |

| Norchlorcyclizine | N-dealkylation |

| 3-(4-[(4-chlorophenyl)-phenylmethyl]-piperazino)-methyl-benzoic acid | Methyl oxidation |

| 3-(4-[(4-chlorophenyl)-phenylmethyl]-piperazino)-methyl-benzamide] | Amidation |

| 2-[3-(4-[(4-chlorophenyl)-phenylmethyl]-piperazino)-methyl-benzoyl ]-amino- ethanesulphonic acid | Taurine Conjugation |

| 3-(4-[(4-chlorophenyl)-3'-hydroxy-4'-methoxyphenylmethyl]-piper azino)- methyl-benzoic acid | Aromatic hydroxylation and O-methylation |

| Meclizine N'-Oxide | N-oxidation |

| Meclizine N,N'-Dioxide | N-oxidation |

| 3-methyl-benzoic acid | Cleavage and oxidation |

| 3-methyl-hippuric acid | Glycine (B1666218) Conjugation |

| 3-methyl-benzoic acid-glucuronide | Glucuronidation |

| Table based on findings from Goenechea et al., 1988. nih.gov |

Species-Specific Metabolic Differences in Meclizine N'-Oxide Formation (preclinical models)

Pharmacokinetic studies in different animal models are crucial for preclinical assessment and for understanding potential interspecies variations in drug metabolism. For meclizine, comparative studies have been conducted in common preclinical species such as rats and dogs.

Factors Influencing Metabolic Conversion Rates to Meclizine N'-Oxide

Hepatic function is another critical factor. Since meclizine is metabolized in the liver, any impairment in liver function could lead to increased systemic exposure to the parent drug and altered metabolite formation. drugs.com Caution is therefore advised when administering meclizine to individuals with hepatic impairment. drugs.com

The following table outlines some of the key factors that can influence the metabolic conversion of meclizine.

| Factor | Description | Potential Impact on Meclizine N'-Oxide Formation |

| Genetic Polymorphism | Variations in genes encoding metabolic enzymes, particularly CYP2D6. pfizer.com | Can lead to inter-individual differences in the overall metabolism of meclizine, which may alter the proportion of drug shunted towards the N-oxidation pathway. |

| Drug-Drug Interactions | Co-administration of inhibitors or inducers of metabolic enzymes. drugs.com | Inhibition of primary pathways (e.g., by CYP2D6 inhibitors) could potentially increase the relative formation of N-oxide metabolites. |

| Hepatic Function | The health and functional capacity of the liver. drugs.com | Impaired liver function can reduce the overall metabolic rate, leading to accumulation of the parent drug and altered metabolite profiles. |

Advanced Analytical Methodologies for the Characterization and Quantification of Meclizine N Oxide

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental for the effective separation, identification, and quantification of Meclizine (B1204245) N'-Oxide from its parent compound, Meclizine, and other related impurities. Given the polarity of the N-oxide functional group, methods that can effectively handle polar compounds are of primary interest. High-Performance Liquid Chromatography (HPLC) is the most prominently documented technique, particularly in its reverse-phase mode. Other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) also present potential, albeit less commonly applied, approaches.

High-Performance Liquid Chromatography (HPLC) Method Development for Meclizine N'-Oxide

HPLC stands as a powerful tool for the analysis of Meclizine N'-Oxide, which is a known metabolite, degradation product, and potential impurity in Meclizine preparations. caymanchem.com The development of a stability-indicating HPLC method is crucial to separate the N-oxide from the active pharmaceutical ingredient (API) and other degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the analysis of Meclizine and its impurities, including the N-oxide. oup.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity. ijnrd.org

A specific stability-indicating RP-HPLC method has been developed that successfully separates Meclizine from Meclizine N'-Oxide and other related substances. oup.comoup.com The N-oxide was identified as a key product of oxidative degradation. researchgate.net Optimization of the chromatographic conditions is critical to achieve adequate resolution. In initial trials using acetonitrile (B52724) and water, Meclizine was retained, but the peak shape was poor. researchgate.net The method was significantly improved by adjusting the mobile phase composition and pH. researchgate.net The addition of a competing base, such as triethylamine (B128534), to the mobile phase helps to minimize peak tailing caused by the interaction of basic analytes with residual silanol (B1196071) groups on the silica-based stationary phase. oup.comhelixchrom.com

The optimized and validated method utilizes a C8 column with a mobile phase consisting of a buffered aqueous solution and methanol (B129727). oup.comoup.com The pH is adjusted to the acidic range to ensure the ionization of the basic compounds and improve peak shape. oup.combepls.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C8 (250 mm x 4.6 mm, 5 µm particle size) | oup.com |

| Mobile Phase | 0.2% Triethylamine in water : Methanol (65:35 v/v) | oup.com |

| pH | Adjusted to 3.0 with orthophosphoric acid | oup.combepls.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection | Photo-Diode Array (PDA) at 229 nm | oup.com |

| Injection Volume | 20 µL | researchgate.net |

Under these conditions, Meclizine N'-Oxide (referred to as Impurity-5 in the study) was successfully separated from Meclizine and other degradation products. oup.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for Meclizine N'-Oxide were determined to be 0.215 µg/mL and 0.711 µg/mL, respectively. researchgate.net

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (like silica) and a non-polar mobile phase. ijnrd.org This technique separates analytes based on their polarity, with more polar compounds being retained longer on the column. ijnrd.org

Given that Meclizine N'-Oxide is more polar than the parent Meclizine due to the N-oxide group, NP-HPLC is a theoretically viable separation technique. However, the existing literature predominantly focuses on RP-HPLC for the analysis of Meclizine and its related substances. oup.comaaup.edu The challenges associated with NP-HPLC, such as the cost and toxicity of non-polar solvents and difficulties in controlling solvent moisture content, have made RP-HPLC the more practical and widely adopted method for pharmaceutical analysis of this type of compound.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov Literature from as early as 1964 indicates the use of GC for the analysis of various antihistamines, including Meclizine. nih.gov

However, the application of GC for the direct analysis of Meclizine N'-Oxide is challenging. N-oxides are polar and have low volatility, and they can be thermally labile, potentially degrading at the high temperatures required for GC analysis. Therefore, derivatization to a more volatile and thermally stable form would likely be necessary. The prevalence and success of LC-based methods, which are better suited for polar and non-volatile compounds, have resulted in a scarcity of modern GC applications for the analysis of Meclizine N'-Oxide. oup.comresearchgate.net

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a separation technique that uses an applied electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, rapid analysis, and low consumption of reagents and samples. nih.gov

CE methods have been developed for the analysis of piperazine (B1678402) antihistamines. researchgate.net A capillary zone electrophoresis (CZE) method was developed for the quantitative enantiomeric analysis of Meclizine, using sulfated beta-cyclodextrin (B164692) as a chiral selector in a glycine (B1666218) buffer. researchgate.net While this study did not focus on the N-oxide, it demonstrates the applicability of CE to the parent compound.

Furthermore, CE, specifically microemulsion electrokinetic chromatography (MEEKC), has been successfully used for the impurity profiling of other drugs, including the separation of N-oxide impurities. nih.gov For instance, a method was developed to separate Almotriptan from its N-oxide metabolite. nih.gov This suggests that a similar CE method could be developed for the characterization and quantification of Meclizine N'-Oxide, offering an alternative to HPLC with potentially higher separation efficiency.

Mass Spectrometry (MS) for Structural Confirmation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites like Meclizine N'-Oxide. It is most powerfully employed when coupled with a chromatographic separation technique, typically as Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netsci-hub.se

LC-MS methods have been developed for the quantification of Meclizine in various biological matrices. oup.comresearchgate.net These methods can be adapted for the specific detection of Meclizine N'-Oxide. For instance, a stability-indicating HPLC method used LC-MS to identify degradation products. oup.com An LC-MS/MS method for Meclizine in human plasma utilized a Zorbax SB-C18 column with a mobile phase of acetonitrile and 0.2% formic acid, employing positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for quantification. researchgate.net This approach provides high sensitivity and selectivity, with a reported lower limit of quantification (LLOQ) of 0.5 ng/mL for the parent drug. researchgate.net

For quantitative analysis, particularly in complex biological samples, the use of a stable isotope-labeled internal standard is crucial for accuracy. Meclizine-d8 N,N'-Dioxide, a deuterated analog, serves as an excellent internal standard for MS-based quantification. vulcanchem.com The presence of eight deuterium (B1214612) atoms creates a significant mass shift, allowing it to be easily distinguished from the non-deuterated analyte while behaving almost identically during sample preparation and ionization. vulcanchem.com This allows for precise tracking and quantification of Meclizine and its metabolites. vulcanchem.com

| Property | Value | Reference |

|---|---|---|

| Compound Name | Meclizine-d8 N,N'-Dioxide | vulcanchem.com |

| Molecular Formula | C25H19D8ClN2O2 | vulcanchem.com |

| Molecular Weight | 431.0 g/mol | vulcanchem.com |

| InChIKey | AGPRHOVRGSVTKD-AZGHYOHESA-N | vulcanchem.com |

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. In MS/MS analysis, the parent ion of interest, in this case, the protonated molecule of Meclizine N'-Oxide, is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification.

While specific, publicly available fragmentation spectra for Meclizine N'-Oxide are limited, the analysis of related N-oxide metabolites allows for the prediction of its fragmentation behavior. nih.gov The fragmentation of the Meclizine N'-Oxide parent ion would likely involve characteristic losses, such as the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da), which are common fragmentation pathways for N-oxides. Further fragmentation would likely occur at the piperazine ring and the bonds connecting the benzyl (B1604629) and benzhydryl moieties, similar to the fragmentation of the parent drug, meclizine. The development of a quantitative assay using MS/MS would involve operating in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial for confirming the identity of metabolites like Meclizine N'-Oxide and differentiating them from other isobaric compounds. acs.org Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range.

For Meclizine N'-Oxide (C₂₅H₂₇ClN₂O), the exact mass of the neutral molecule is 406.1812. HRMS can confirm this elemental composition by measuring the mass-to-charge ratio (m/z) of its various ionized forms (adducts) with high precision.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 407.18846 |

| [M+Na]⁺ | 429.17040 |

| [M+NH₄]⁺ | 424.21500 |

| [M-H]⁻ | 405.17390 |

Data sourced from predicted values, useful for theoretical analysis and method development. uni.lu

Isotopic Labeling Strategies for Metabolite Tracking

Isotopic labeling is a powerful strategy used in metabolism studies to trace the fate of a drug and its metabolites. Stable isotope-labeled analogues of meclizine, such as deuterated versions, serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based assays. vulcanchem.com

The use of compounds like Meclizine-d8 N'-Oxide allows for precise quantification because it is chemically identical to the analyte but has a distinct mass, preventing interference from endogenous compounds. vulcanchem.compharmaffiliates.com The significant mass shift provided by the deuterium atoms ensures clear differentiation between the labeled standard and the unlabeled metabolite in complex biological samples. This approach is fundamental for robust pharmacokinetic studies, enabling the accurate tracking of metabolic pathways and the development of highly sensitive bioanalytical methods. vulcanchem.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Use |

|---|---|---|---|

| Meclizine-d8 N'-Oxide | C₂₅H₁₉D₈ClN₂O | 415.00 | Internal standard for quantitative analysis, metabolite tracking. pharmaffiliates.com |

| Meclizine-d8 N,N'-Dioxide | C₂₅H₁₉D₈ClN₂O₂ | 431.00 | Internal standard, tracking of further oxidation pathways. vulcanchem.compharmaffiliates.com |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including drug metabolites. researchgate.net While MS techniques provide information on mass and fragmentation, NMR provides detailed insights into the specific arrangement of atoms and their connectivity within a molecule. For Meclizine N'-Oxide, ¹H and ¹³C NMR would be used to confirm the site of N-oxidation.

The formation of the N-oxide bond would induce significant changes in the chemical shifts of the protons and carbons adjacent to the oxidized nitrogen atom in the piperazine ring compared to the parent meclizine molecule. These shifts provide conclusive evidence for the location of the modification. Although quantitative NMR (qNMR) can be challenging in complex biological samples due to peak overlap, its application to purified or synthesized metabolite standards provides absolute structural confirmation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Metabolite Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and conjugated systems within a molecule.

UV-Vis Spectroscopy : Meclizine exhibits a maximum UV absorption at approximately 230 nm. nih.govresearchgate.net The N-oxidation of the piperazine nitrogen is not expected to dramatically alter the primary chromophores associated with the benzhydryl and benzyl rings. Therefore, the UV spectrum of Meclizine N'-Oxide would likely be very similar to that of meclizine, making UV detection in chromatography a viable but not highly selective option for quantification. core.ac.uk

IR Spectroscopy : IR spectroscopy is useful for identifying specific functional groups. The most significant change in the IR spectrum of Meclizine N'-Oxide compared to meclizine would be the appearance of a characteristic N-O stretching vibration. This band typically appears in the region of 950-970 cm⁻¹ for aliphatic amine oxides, providing direct evidence of the N-oxide functional group.

Hyphenated Analytical Platforms for Integrated Metabolite Profiling

Hyphenated analytical platforms, which couple a separation technique with a detection technique, are essential for the analysis of drug metabolites in complex matrices like plasma or urine. actascientific.comijarnd.com The most powerful and widely used platform for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net

LC-MS/MS combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov In the context of Meclizine N'-Oxide analysis, a reversed-phase HPLC method would be used to separate the metabolite from the parent drug and other endogenous components. oup.comresearchgate.net The eluent is then introduced into the mass spectrometer for detection and quantification. The use of LC-HRMS combines the separation with high-resolution mass analysis, allowing for simultaneous quantification and confirmation of elemental composition. acs.org These integrated platforms provide a robust, sensitive, and specific workflow for comprehensive metabolite profiling. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods for Meclizine N'-Oxide

The development and validation of stability-indicating analytical methods are crucial for ensuring the quality and safety of pharmaceutical products by identifying and quantifying degradation products. Meclizine N'-Oxide is a known oxidative degradation product and potential impurity of Meclizine. researchgate.netcaymanchem.com Consequently, robust analytical methods are required to separate and quantify Meclizine N'-Oxide in the presence of the active pharmaceutical ingredient (API), Meclizine Hydrochloride, and other related substances.

Forced degradation studies are a cornerstone of developing such methods, subjecting the parent drug to various stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. oup.comoup.com In the case of Meclizine, oxidative stress is particularly relevant to the formation of Meclizine N'-Oxide. researchgate.net Studies have shown that exposing Meclizine Hydrochloride to hydrogen peroxide (H₂O₂) leads to the formation of Meclizine N'-Oxide, which is often referred to as Impurity-5 in research literature. researchgate.netoup.com For instance, under treatment with 3% H₂O₂, a degradation of 16.26% was observed after 24 hours, with Meclizine N'-Oxide being the formed product. researchgate.net The expectation of N-oxide formation is based on the known degradation profiles of structurally similar drugs like cetirizine (B192768). oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common technique for this purpose. nih.govsemanticscholar.org A specific stability-indicating RP-HPLC method was developed to estimate Meclizine Hydrochloride in tablet dosage forms, which successfully separated it from six degradation products, including the N-oxide derivative. oup.comnih.gov The method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines, demonstrating specificity, precision, accuracy, and robustness. nih.govscilit.comeurekaselect.com

The specificity of these methods is proven by the effective separation of the degradant peaks from the main drug peak. oup.comnih.gov In one validated method, the separation was achieved on a C8 column with a mobile phase of 0.2% triethylamine in water and methanol (65:35), adjusted to a pH of 3.0, with detection at 229 nm. oup.comnih.govsemanticscholar.org This method demonstrated good resolution between Meclizine and its impurities, confirming its stability-indicating capability. oup.com

Table 1: Example of a Validated RP-HPLC Method for Meclizine and its Degradation Products

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with Photo-Diode Array Detector |

| Column | C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.2% Triethylamine in water : Methanol (65:35 v/v), pH adjusted to 3.0 |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 229 nm |

| Injection Volume | 20 µL |

| Linearity Range | 10 to 120 µg/mL |

| Correlation Coefficient (r²) | 0.9996 |

This method was found to be specific, selective, accurate, and precise for quantifying meclizine in the presence of its degradation products, including Meclizine N'-Oxide. oup.comnih.govsemanticscholar.org

Utilization of Certified Reference Standards for Meclizine N'-Oxide in Analytical Research

The use of Certified Reference Materials (CRMs) or reference standards is fundamental in analytical chemistry to ensure the accuracy, reliability, and traceability of measurement results. researchgate.net For the specific analysis of Meclizine N'-Oxide, the availability and proper use of a certified standard are indispensable for accurate identification and quantification.

Meclizine N'-Oxide reference standards are available from several specialized suppliers. lgcstandards.comglppharmastandards.comsimsonpharma.comlgcstandards.com These standards serve multiple critical functions in analytical research and quality control:

Method Validation: CRMs are used to assess the performance of analytical methods, including parameters like specificity, linearity, accuracy, and precision. researchgate.net By using a known concentration of the Meclizine N'-Oxide standard, analysts can verify that the method can accurately quantify the impurity.

Peak Identification: In chromatography, the reference standard is used to confirm the identity of a peak in a sample chromatogram by comparing retention times. This was a technique used in forced degradation studies to identify Impurity-5 as Meclizine N'-Oxide. researchgate.net

Instrument Calibration: Reference materials are used to calibrate analytical instruments, ensuring that the instrument's response is accurate and consistent. researchgate.net

Quality Control: In pharmaceutical manufacturing, reference standards are used in routine quality control testing to ensure that the level of impurities like Meclizine N'-Oxide in the final product is below the accepted threshold.

Suppliers of Meclizine N'-Oxide CRMs provide a Certificate of Analysis (CoA). glppharmastandards.com This document contains essential information about the standard, such as its chemical name, CAS number, molecular formula, molecular weight, and purity. caymanchem.comlgcstandards.comglppharmastandards.com The CoA also often includes characterization data from techniques like 1H-NMR, Mass Spectrometry (MS), and HPLC to confirm the identity and purity of the compound. glppharmastandards.com The use of these well-characterized reference standards, produced under stringent quality systems like ISO 17034, provides confidence in the analytical data generated. sigmaaldrich.com

Preclinical and in Vitro Pharmacological and Biological Investigations of Meclizine N Oxide

Investigation of Meclizine (B1204245) N'-Oxide Reactivity Patterns and Interactions with Cellular Biomolecules

Meclizine N'-Oxide, as a metabolite, demonstrates distinct reactivity patterns. scbt.com The presence of the N-oxide functional group imparts specific chemical properties that influence its interactions within a biological system. The compound has the capacity to participate in both oxidation and reduction reactions, a characteristic feature of N-oxides. scbt.com

Its lipophilic nature is thought to facilitate interactions with cellular membranes, which could potentially lead to alterations in membrane fluidity. scbt.com This interaction with biomolecules is described as selective, though specific molecular targets have not been fully elucidated in the available literature. scbt.com The general reactivity of piperazine (B1678402) N-oxides involves the potential for various chemical transformations, which can influence their biological activity and metabolic fate. ambeed.comresearchgate.net

Table 1: Summary of Meclizine N'-Oxide Reactivity and Biomolecular Interactions

| Property | Description | Source(s) |

|---|---|---|

| Reactivity | Capable of undergoing oxidation and reduction reactions. | scbt.com |

| Biomolecular Interaction | Interacts selectively with cellular biomolecules. | scbt.com |

| Membrane Interaction | Lipophilic character facilitates interactions with cell membranes, potentially altering fluidity. | scbt.com |

Assessment of Meclizine N'-Oxide's Influence on Cellular Redox States and Oxidative Stress Pathways

As a consequence of its ability to undergo oxidation and reduction reactions, Meclizine N'-Oxide is suggested to have an influence on cellular redox states. scbt.com By participating in these fundamental biochemical reactions, it may modulate the balance between oxidants and antioxidants within the cell. However, specific studies detailing its impact on oxidative stress pathways, such as the generation of reactive oxygen species or the activity of antioxidant enzymes, are not extensively documented in the current body of scientific literature.

Modulation of Specific Enzymes or Receptors by Meclizine N'-Oxide in In Vitro Systems

There is a lack of specific data in the reviewed scientific literature regarding the direct modulation of enzymes or receptors by Meclizine N'-Oxide. While its parent compound, Meclizine, is a well-characterized antagonist of the histamine (B1213489) H1 receptor and an inhibitor of the cytochrome P450 enzyme CYP3A4, it cannot be assumed that Meclizine N'-Oxide shares this pharmacological profile. wikipedia.orgnih.gov The biotransformation into an N-oxide metabolite can significantly alter a compound's binding affinity for receptors and enzymes.

Examination of Meclizine N'-Oxide's Impact on Cellular Metabolic Homeostasis

Meclizine N'-Oxide is reported to be a stable compound under physiological conditions. scbt.com This stability may allow for prolonged metabolic effects, thereby contributing to its role in maintaining cellular homeostasis. scbt.com Its formation is a result of the metabolic processes acting on Meclizine, and its subsequent presence may influence metabolic networks. nih.govscbt.com However, detailed investigations into its specific effects on cellular energy metabolism, nutrient utilization, or other homeostatic pathways are not available in the reviewed literature.

Comparative Preclinical Pharmacological Activity of Meclizine N'-Oxide with its Parent Compound, Meclizine

A significant disparity exists in the volume of research available for Meclizine versus its N'-Oxide metabolite. Meclizine has a well-defined pharmacological profile, whereas the specific activities of Meclizine N'-Oxide are largely uncharacterized.

Meclizine functions primarily as an antagonist of the histamine H1 receptor, which underlies its antiemetic and antivertigo properties. wikipedia.orgnih.gov It also possesses central anticholinergic, local anesthetic, and CNS depressant effects. wikipedia.org More recent research has uncovered that Meclizine can shift cellular energy metabolism from mitochondrial respiration to glycolysis by directly inhibiting the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2). nih.govresearchgate.net Furthermore, it acts as a mechanism-based inactivator of the CYP3A4 enzyme. nih.gov

In contrast, there is no direct evidence from the reviewed literature to suggest that Meclizine N'-Oxide retains these activities. The structural modification from a tertiary amine in Meclizine to an N-oxide can profoundly alter the molecule's interaction with biological targets.

Table 2: Comparative Pharmacological Profile of Meclizine and Meclizine N'-Oxide

| Pharmacological Target/Activity | Meclizine | Meclizine N'-Oxide | Source(s) for Meclizine |

|---|---|---|---|

| Histamine H1 Receptor | Antagonist | Not documented | wikipedia.orgnih.govdrugbank.com |

| Muscarinic Acetylcholine Receptors | Anticholinergic effects | Not documented | wikipedia.orgnih.gov |

| Mitochondrial Respiration | Inhibits via PCYT2 inhibition | Not documented | nih.govresearchgate.net |

| Cytochrome P450 (CYP2D6) | Substrate | Not documented | nih.govnih.gov |

| Cytochrome P450 (CYP3A4) | Mechanism-based inactivator | Not documented | nih.gov |

Preclinical Pharmacokinetic and Disposition Studies of Meclizine N'-Oxide in Animal Models

Information regarding the preclinical pharmacokinetics of Meclizine N'-Oxide is sparse. The primary identification of this compound comes from a human study where it was isolated from urine and faeces following oral administration of Meclizine, confirming it is a product of human metabolism. nih.gov

The parent compound, Meclizine, is known to be metabolized in the liver, with in vitro studies identifying CYP2D6 as the dominant enzyme involved. nih.govnih.gov Meclizine is excreted as metabolites in the urine and as an unchanged drug in the feces. nih.govdrugbank.com While Meclizine N'-Oxide is one of these metabolites, specific pharmacokinetic parameters such as its rate of formation, half-life, volume of distribution, and clearance have not been reported in animal models or humans.

Table 3: Pharmacokinetic Parameters of Meclizine (Parent Compound)

| Parameter | Value (Species) | Description | Source(s) |

|---|---|---|---|

| Time to Peak (Tmax) | ~3 hours (Human) | Time to reach maximum plasma concentration after oral administration. | drugbank.comnih.gov |

| Elimination Half-Life (t½) | ~5-6 hours (Human) | Time for the plasma concentration to decrease by half. | wikipedia.orgdrugbank.comnih.gov |

| Metabolism | Primarily by CYP2D6 | The main enzyme responsible for the biotransformation of Meclizine. | nih.govnih.gov |

| Excretion | Urine (as metabolites), Feces (as unchanged drug) | Routes of elimination from the body. | nih.govdrugbank.com |

| Meclizine N'-Oxide PK | Not documented | Specific pharmacokinetic parameters for the N'-Oxide metabolite are not available in the reviewed literature. |

Absorption and Distribution Profiles in Animal Tissues

There are no specific studies available in the reviewed literature that detail the absorption and distribution profiles of Meclizine N'-Oxide in animal tissues. For the parent drug Meclizine, it is known to be absorbed after oral administration and can cross the blood-brain barrier. nih.gov General studies on related benzhydrolpiperazine compounds in rats have shown distribution in all tissues, including transfer to the fetus, but this cannot be specifically attributed to the N'-Oxide metabolite without direct investigation. fda.gov

Elimination Pathways in Animal Models (e.g., urinary, fecal excretion)

Limited specific data on the elimination pathways of Meclizine N'-Oxide in animal models is available in the public domain. However, studies on its parent compound, meclizine, provide insights into its excretion. In rats, meclizine is primarily eliminated through the feces as the unchanged drug. medcentral.comnih.govnih.gov Its metabolites, on the other hand, are excreted in the urine. nih.govnih.govdrugbank.com One of the main metabolites identified in rats is norchlorcyclizine, which is found in the urine. medcentral.com This suggests a metabolic process followed by renal clearance for the byproducts of meclizine.

Table 1: Elimination Pathways of Meclizine and its Metabolites in Rats

| Compound | Excretion Route | Form |

|---|---|---|

| Meclizine | Feces | Unchanged Drug |

Tissue Distribution and Accumulation in Preclinical Species

Direct studies detailing the tissue distribution and accumulation of Meclizine N'-Oxide in preclinical species could not be found in the reviewed literature. However, research on the distribution of meclizine's metabolites offers some understanding. In rats, after the metabolism of meclizine, its metabolite norchlorcyclizine is distributed throughout most body tissues. medcentral.com This indicates that metabolites of meclizine are capable of widespread distribution within the body. It is also noted that benzhydrolpiperazines and their N-dealkylation products, a class of compounds to which meclizine belongs, are distributed in all tissues of rats and can be transferred to the fetus. nih.gov

Table 2: Tissue Distribution of Meclizine Metabolites in Rats

| Compound/Metabolite | Species | Distribution |

|---|---|---|

| Norchlorcyclizine | Rat | Distributed throughout most body tissues |

Table of Mentioned Compounds

| Compound Name |

|---|

| Meclizine |

| Meclizine N'-Oxide |

Degradation Pathways and Stability Research of Meclizine N Oxide

Identification and Characterization of Meclizine (B1204245) N'-Oxide as a Forced Degradation Product of Meclizine

Meclizine N'-Oxide is a known metabolite, degradation product, and potential impurity found in commercial preparations of meclizine. caymanchem.comlabchem.com.mycaymanchem.com Forced degradation studies, which are essential for developing stability-indicating analytical methods, have conclusively identified Meclizine N'-Oxide as a significant degradation product of meclizine, particularly under oxidative stress conditions. oup.comresearchgate.net

In these studies, meclizine is subjected to various stress conditions, including acid, base, neutral hydrolysis, oxidation, heat, and light, to induce degradation. oup.comoup.com The resulting degradation products are then separated and identified. Using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), researchers have separated multiple degradation products from the parent meclizine compound. researchgate.netnih.gov

Meclizine N'-Oxide is often designated as 'Impurity-5' in these chromatographic studies. researchgate.netoup.comresearchgate.net Its identification was initially based on the expected degradation pathways for structurally similar drugs, such as cetirizine (B192768), where N-oxide formation is a common result of oxidation. researchgate.netoup.com The identity of the degradant was confirmed by comparing its retention time with that of a prepared standard of Meclizine N'-Oxide. oup.comoup.com This impurity is a related substance of meclizine itself, distinguishing it from other degradants that may be common to the broader family of diphenylmethyl piperazine-containing antihistamines. researchgate.net

Mechanisms of Oxidative Degradation Leading to N'-Oxide Formation in Model Systems

The formation of Meclizine N'-Oxide occurs through the oxidation of the tertiary amine nitrogen atom in the piperazine (B1678402) ring. researchgate.netscbt.com This type of reaction is a known metabolic and degradation pathway for many piperazine-containing compounds. oup.com The selection of Meclizine N'-Oxide as a potential impurity for investigation was based on the known oxidative degradation profile of cetirizine, a structurally related antihistamine. researchgate.netoup.com

In model systems, the oxidation of the piperazine nitrogen can be achieved using various oxidizing agents. A kinetic study on cetirizine hydrochloride, for instance, used potassium dichromate in an acidic medium to successfully oxidize the less sterically hindered nitrogen, resulting in the formation of cetirizine N-oxide. jocpr.com This serves as a relevant model for the oxidative degradation of meclizine. The mechanism involves the N-oxide showcasing unique reactivity patterns, including the capacity to undergo further oxidation and reduction reactions. scbt.com

In vitro metabolic studies also provide insight into the mechanism, suggesting that enzymes like cytochrome P450 (specifically CYP2D6) are involved in the metabolism of meclizine through processes like oxidation. drugbank.comnih.gov Another proposed mechanism involves N-oxide formation by a 4a-hydroperoxyflavin intermediate, a process associated with flavin-containing monooxygenases. escholarship.org These biological oxidation mechanisms mirror the chemical degradation pathways observed in forced degradation studies.

Influence of Environmental Stress Factors on Meclizine N'-Oxide Generation

The formation of Meclizine N'-Oxide is highly dependent on specific environmental stress factors. Forced degradation studies have systematically evaluated the impact of oxidizing agents, pH, temperature, and light on the stability of meclizine. oup.combenthamdirect.com

Oxidizing Agents: Oxidative stress is the primary condition leading to the formation of Meclizine N'-Oxide. researchgate.netoup.com Studies have shown that meclizine is relatively stable in mild oxidizing conditions (0.3% hydrogen peroxide) for up to three days. oup.comresearchgate.net However, under more severe oxidative stress (3% hydrogen peroxide), significant degradation of 16.26% was observed after 24 hours, with Meclizine N'-Oxide being the single degradation product formed. researchgate.netoup.com

pH: Meclizine demonstrates varied stability across different pH levels. It is most stable in neutral aqueous solutions, showing no degradation at room temperature for up to seven days. oup.com It is more susceptible to degradation under basic conditions than acidic ones. researchgate.net In 0.1 N NaOH at room temperature for 24 hours, meclizine degraded by 16.32%, forming four different impurities (not identified as the N-oxide in this specific condition). oup.comresearchgate.net Under acidic conditions (1 N HCl at room temperature for 3 days), the degradation was less pronounced. oup.comresearchgate.net

Temperature: Thermal stress affects meclizine primarily when it is in solution. When exposed to dry heat (70°C) for seven days in its solid state, no degradation was observed. researchgate.netoup.com However, in an aqueous solution under the same conditions, degradation products began to appear after three days. researchgate.netoup.com

Light: Photolytic degradation studies, where meclizine powder was exposed to 1.2 million lux hours of light for one week, resulted in 22.12% degradation. researchgate.netoup.com However, the main products formed under these conditions were identified as Impurity-1 (m-tolylmethanol) and Impurity-2, not Meclizine N'-Oxide. researchgate.netoup.com

The following table summarizes the degradation of meclizine under various stress conditions as identified in research studies.

| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradation Products Formed | Reference |

|---|---|---|---|---|---|

| Oxidative | 3% H₂O₂ at Room Temperature | 24 hours | 16.26% | Meclizine N'-Oxide (Impurity-5) | researchgate.netoup.com |

| Base Hydrolysis | 0.1 N NaOH at Room Temperature | 24 hours | 16.32% | Impurities 1, 2, 3, and 4 | oup.comresearchgate.net |

| Acid Hydrolysis | 1 N HCl at Room Temperature | 3 days | 20.71% | Impurity-1 | researchgate.net |

| Photolytic | 1.2 million lux hours | 7 days | 22.12% | Impurity-1, Impurity-2 | researchgate.netoup.com |

| Thermal (Solution) | 70°C | 3 days | Not specified, but degradation observed | Impurity-4, Impurity-6 | researchgate.netoup.com |

| Thermal (Solid) | 70°C | 7 days | No degradation | None | researchgate.netoup.com |

| Neutral Hydrolysis | Water at Room Temperature | 7 days | No degradation | None | oup.com |

Kinetic Studies of Meclizine N'-Oxide Formation and Degradation in Solution

While specific kinetic studies detailing the reaction rates for the formation and degradation of Meclizine N'-Oxide are not extensively published, valuable insights can be drawn from related research. Studies on the oxidation of the structurally similar compound cetirizine hydrochloride found that the reaction kinetics are first-order with respect to both the oxidant (potassium dichromate) and the cetirizine concentration. jocpr.com It is plausible that the formation of Meclizine N'-Oxide follows a similar kinetic profile, particularly when induced by an oxidizing agent.

Degradation studies on meclizine provide data points that act as de facto kinetic measurements under specific conditions. For example, the observation that 16.26% of meclizine degrades to its N'-oxide in 3% H₂O₂ within 24 hours provides a clear data point for the rate of formation under those specific oxidative stress conditions. researchgate.netoup.com Similarly, the stability of meclizine in neutral solution for 7 days indicates a very slow degradation kinetic rate under those conditions. oup.com These studies aim to achieve a target degradation of 5-20% to ensure that the analytical methods can effectively detect and quantify the impurities without the parent drug being completely consumed. oup.comnih.gov

Analytical Strategies for Monitoring Meclizine N'-Oxide in Degradation Studies

A robust analytical strategy is crucial for separating, identifying, and quantifying Meclizine N'-Oxide in the presence of the parent drug and other potential degradants. Stability-indicating methods, predominantly using RP-HPLC, have been developed and validated for this purpose. nih.govbenthamdirect.com

Key features of these analytical methods include:

Chromatography: RP-HPLC is the most common technique. researchgate.net Separation is typically achieved on a C8 or C18 column. oup.combenthamdirect.com

Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer and an organic solvent, such as 0.2% triethylamine (B128534) in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol (B129727) in a 65:35 ratio. oup.comnih.gov The use of methanol as the organic solvent and adjusting the pH to 3.0 have been shown to improve peak shape and retention. oup.comresearchgate.net To ensure compatibility with mass spectrometry (LC-MS), some methods intentionally avoid phosphate (B84403) buffers. oup.comresearchgate.net

Detection: A photo-diode array (PDA) detector set at a wavelength of 229 nm is frequently used for detection. oup.comnih.gov

Method Validation: These analytical methods are validated according to the International Conference on Harmonization (ICH) guidelines. oup.combenthamdirect.com Validation includes testing for specificity, linearity, precision, accuracy, and robustness. nih.govbenthamdirect.com The limit of detection (LOD) and limit of quantification (LOQ) for Meclizine N'-Oxide (Impurity-5) have been determined to be 0.215 µg/mL and 0.711 µg/mL, respectively, demonstrating the sensitivity of the method. researchgate.net

The following table summarizes the typical parameters for the analytical methods used to monitor Meclizine N'-Oxide.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govbenthamdirect.com |

| Stationary Phase (Column) | C8 (250 mm x 4.6 mm, 5 µm) or C18 | oup.combenthamdirect.com |

| Mobile Phase | 0.2% Triethylamine in water : Methanol (65:35, v/v), pH adjusted to 3.0 | oup.comnih.gov |

| Flow Rate | 1.0 mL/min | oup.comnih.gov |

| Detection Wavelength | 229 nm (PDA Detector) | oup.comnih.gov |

| LOD (Impurity-5) | 0.215 µg/mL | researchgate.net |

| LOQ (Impurity-5) | 0.711 µg/mL | researchgate.net |

Future Directions and Emerging Research Areas for Meclizine N Oxide

Application of Systems Biology and Omics Technologies in Metabolite Research

Systems biology, in conjunction with high-throughput "omics" technologies, offers a holistic approach to understanding the complex interactions of drug metabolites within a biological system. mdpi.com These technologies can provide a comprehensive view of the molecular changes induced by Meclizine (B1204245) N'-Oxide, moving beyond a single target to a network-level understanding.

Metabolomics: This approach can be used to profile the complete set of small-molecule metabolites in a biological sample following exposure to Meclizine N'-Oxide. nih.gov This could reveal alterations in endogenous metabolic pathways, providing insights into the metabolite's mechanism of action and potential off-target effects. Untargeted metabolomics can offer a broad, global profile of metabolic changes, while targeted approaches can quantify specific metabolites of interest. unl.edu

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that interact with Meclizine N'-Oxide. nih.gov This could uncover novel binding partners and downstream signaling pathways affected by the metabolite. Integrated analysis of proteomics and metabolomics data can provide a more complete picture of the metabolite's biological impact. mdpi.com

Transcriptomics and Genomics: These technologies analyze gene expression (RNA) and genetic makeup (DNA), respectively. biobide.com They can be employed to determine if Meclizine N'-Oxide alters the expression of genes involved in its own metabolism, transport, or in the pathways it modulates. This can help in understanding mechanisms of resistance, adaptation, or potential for drug-drug interactions at a genomic level. nih.govbiobide.com

Integrating data from these various omics levels can lead to the construction of detailed network models, illustrating the system-wide effects of Meclizine N'-Oxide and potentially identifying new biomarkers or therapeutic targets. mdpi.comnih.gov

| Omics Technology | Potential Application for Meclizine N'-Oxide Research | Expected Insights |

| Metabolomics | Global profiling of endogenous metabolites in cells/tissues after exposure. | Identification of perturbed biochemical pathways and potential biomarkers of effect. |

| Proteomics | Identification of protein binding partners and changes in protein expression/post-translational modifications. | Elucidation of molecular targets, mechanisms of action, and off-target effects. |

| Transcriptomics | Analysis of global gene expression changes in response to the metabolite. | Understanding of regulatory effects on gene networks and cellular processes. |

| Genomics | Identification of genetic variations that may influence the formation or activity of the metabolite. | Insights into inter-individual variability in response and potential for personalized medicine. |

Computational Chemistry and In Silico Modeling for Predicting N-Oxidation and Biological Activities

Computational chemistry and in silico modeling are powerful tools for predicting the properties and interactions of drug molecules and their metabolites, reducing the need for extensive experimental screening. nih.gov

Future research could leverage these methods to predict the likelihood of N-oxidation at different nitrogen atoms within the Meclizine structure and to forecast the biological activities of the resulting Meclizine N'-Oxide.

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can be used to calculate electronic properties of the Meclizine molecule, such as local ionization energies and electrostatic potentials. researchgate.net These calculations can identify the nitrogen atom most susceptible to oxidation. DFT can also be used to model the reaction energetics of N-oxidation, providing insights into the feasibility of the metabolic pathway. chemrxiv.org

Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on large datasets of known N-oxidation reactions to predict the metabolic fate of new compounds like Meclizine. nih.gov By developing QSAR models, it may be possible to correlate the structural features of Meclizine N'-Oxide with its potential biological activities, such as receptor binding affinity or enzyme inhibition. acs.org These predictive models can accelerate the identification of potentially active or toxic metabolites. umn.edu

| Modeling Technique | Application in Meclizine N'-Oxide Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., local ionization energy) of the parent Meclizine molecule. | Identification of the nitrogen atom most prone to oxidation; understanding the thermodynamics of the N-oxidation reaction. |

| Molecular Docking | Simulating the binding of Meclizine N'-Oxide to various biological targets (e.g., receptors, enzymes). | Prediction of potential binding affinities and interaction modes, guiding experimental validation. |

| Machine Learning (ML) | Training models on existing drug metabolism data to predict N-oxidation sites and potential biological activities. | High-throughput virtual screening and prioritization of metabolites for further study. |

Advanced Structural Biology Approaches for Elucidating Metabolite-Target Interactions

Determining the three-dimensional structure of a metabolite bound to its biological target is crucial for understanding its mechanism of action at an atomic level. Advanced structural biology techniques can provide these critical insights.

While the structure of the parent drug, Meclizine, has been investigated in complex with its primary target, the histamine (B1213489) H1 receptor, using techniques like molecular docking nih.govbiorxiv.org, similar studies for Meclizine N'-Oxide are a logical next step.

X-ray Crystallography and Microcrystal Electron Diffraction (MicroED): These techniques can determine the high-resolution structure of Meclizine N'-Oxide in complex with target proteins. unl.edunih.gov MicroED, in particular, is a powerful emerging technique for elucidating the structures of small molecules and their complexes from very small crystals. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying metabolite-protein interactions in solution, providing information on binding affinities, conformational changes upon binding, and the specific atoms involved in the interaction. unl.edunih.gov

Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes that may be targets for Meclizine N'-Oxide, cryo-EM can provide near-atomic resolution structures without the need for crystallization.

These structural studies would be invaluable for rational drug design, potentially allowing for the modification of the parent drug to either enhance the formation of a beneficial N-oxide metabolite or minimize the formation of an undesirable one.

Development of Novel Biosensors and High-Throughput Screening Assays for N-Oxide Metabolites

The ability to rapidly and sensitively detect and quantify N-oxide metabolites is essential for their study. Future research could focus on developing novel tools specifically for this purpose.

High-Throughput Screening (HTS) Assays: HTS methodologies are fundamental to modern drug discovery, allowing for the rapid testing of thousands of compounds. bellbrooklabs.com Developing HTS assays to screen for the biological activity of Meclizine N'-Oxide against a wide range of targets could quickly identify its primary and secondary pharmacology. nih.gov Furthermore, HTS assays can be designed to assess metabolic stability and identify compounds that modulate the enzymes responsible for N-oxidation. nih.gov

Novel Biosensors: The development of biosensors capable of specifically detecting N-oxide metabolites in complex biological samples would be a significant advancement. These could be electrochemical or optical biosensors utilizing enzymes or other biological recognition elements. mdpi.com For instance, metal-oxide nanoparticles are being explored for their potential in creating sensitive biosensors for various biological molecules. nih.govresearchgate.net Research into creating novel biosensors by leveraging bacterial transcription factors and enzymes is also an emerging area. wikipedia.org Such tools would enable real-time monitoring of metabolite formation and distribution in vitro and potentially in vivo.

| Technology | Application for Meclizine N'-Oxide | Potential Advantages |

| High-Throughput Screening (HTS) | Rapidly screen for biological activity against diverse target panels and assess metabolic stability. | Accelerates the characterization of the metabolite's pharmacological profile and potential liabilities. tandfonline.com |

| Electrochemical Biosensors | Develop sensors with immobilized enzymes (e.g., N-oxide reductases) for specific detection. | High sensitivity and potential for miniaturization for real-time analysis. |

| Optical Biosensors | Design fluorescence- or luminescence-based assays that respond to the presence of the N-oxide. | Enables high-content imaging and quantification in cellular models. |

Exploration of Stereoselective Aspects in Meclizine N'-Oxide Formation and Activity

Meclizine is a racemic compound, meaning it is composed of an equal mixture of two enantiomers (R and S forms). biorxiv.orgnih.gov The introduction of an oxygen atom on one of the nitrogen atoms to form Meclizine N'-Oxide can create a new chiral center, leading to the potential formation of multiple diastereomers.

The enzymes responsible for N-oxidation, such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), are known to exhibit stereoselectivity. hyphadiscovery.com Therefore, it is plausible that the formation of Meclizine N'-Oxide in vivo is a stereoselective process, favoring the formation of one stereoisomer over others. Future research should investigate:

Stereoselective Metabolism: Do metabolic enzymes preferentially oxidize one enantiomer of Meclizine over the other?

Stereospecific Activity: Do the different stereoisomers of Meclizine N'-Oxide exhibit different pharmacological activities, binding affinities, or toxicities?

Answering these questions is crucial, as the therapeutic effects and potential adverse reactions of the drug could be related to the specific stereochemistry of both the parent compound and its metabolites.

Role of Meclizine N'-Oxide in Preclinical Drug-Drug Interactions (if applicable based on enzyme modulation)

Drug-drug interactions (DDIs) are a major concern in clinical practice. They often occur when one drug alters the metabolism of another, typically by inhibiting or inducing metabolic enzymes like the cytochrome P450 family.

The parent drug, Meclizine, is known to be a substrate for CYP2D6 and has the potential for numerous DDIs. drugbank.comnih.gov It is important to determine whether Meclizine N'-Oxide also possesses the ability to modulate these key enzymes.

Future preclinical studies should include assays to evaluate the potential of Meclizine N'-Oxide to:

Inhibit CYP enzymes: Determine if the metabolite can inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which could lead to increased concentrations and potential toxicity of co-administered drugs.

Induce CYP enzymes: Assess whether the metabolite can increase the expression of CYP enzymes, which could lead to decreased efficacy of co-administered drugs.

Understanding the DDI potential of Meclizine N'-Oxide is a critical step in building a comprehensive safety profile and predicting its clinical relevance, especially in patient populations taking multiple medications. drugs.comdrugs.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Meclizine N'-Oxide with high purity?

- Answer : Synthesis typically involves oxidizing Meclizine using controlled reactions (e.g., hydrogen peroxide or ozone). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to verify purity (>99.5%). For novel compounds, elemental analysis and mass spectrometry (MS) are essential to confirm molecular weight (406.95 g/mol) and composition (C₂₅H₂₇ClN₂O) .**

Q. How should experimental protocols be designed to assess Meclizine N'-Oxide’s effects on cellular metabolism?

- Answer : Use oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) assays to quantify mitochondrial respiration and glycolysis, respectively. For example:

- In fibroblasts, 50 μM Meclizine reduces OCR by 40% (P<0.05) and increases ECAR by 2.5-fold under hypoxia .

- Include controls (e.g., DMSO) and validate results across multiple cell types (e.g., dorsal root ganglion (DRG) neurons, 293 cells) .

Q. What are the best practices for reporting experimental reproducibility in studies involving Meclizine N'-Oxide?

- Answer : Follow guidelines for detailed method sections , including reagent concentrations, incubation times, and equipment specifications. Use ≥3 biological replicates and report data as mean ± SEM or SD. For example, glucose consumption assays in DRG neurons require normalization to cell count and parallel lactate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in Meclizine N'-Oxide’s teratogenic potential across studies?

- Answer : Conduct meta-analyses of epidemiological datasets, distinguishing between statistical significance (e.g., P<0.05 for ocular malformations in one study) and clinical relevance. Address confounding factors (e.g., dosage, species-specific effects) and use Bayesian statistics to weigh evidence from conflicting animal and human data .

Q. What mechanisms underlie Meclizine N'-Oxide’s neuroprotective effects in hypoxic conditions?

- Answer : Mechanistic studies show Meclizine enhances glycolytic flux (↑ lactate release by 60% under hypoxia) and preserves reduced glutathione (GSH) levels (↑ GSH/GSSG ratio by 1.8-fold), mitigating oxidative stress. Validate using 2-deoxyglucose (2DG) to inhibit glycolysis and confirm dependency on metabolic shifts .

Q. How does Meclizine N'-Oxide modulate constitutive androstane receptor (CAR) activity, and what are the implications for drug repurposing?

- Answer : Meclizine acts as a mouse CAR agonist and human CAR inverse agonist , altering xenobiotic metabolism. Use luciferase reporter assays and ChIP-seq to map binding sites. For example, 10 μM Meclizine increases CAR-dependent gene expression by 3-fold in murine hepatocytes .

Q. What experimental strategies can differentiate Meclizine N'-Oxide’s on-target effects from off-target interactions in cancer models?

- Answer : Employ CRISPR-Cas9 knockout of putative targets (e.g., mitochondrial complex I) and compare results with pharmacological inhibitors (e.g., rotenone). In liver cancer trials, Meclizine (50 μM) reduces tumor growth by 30% in xenografts; validate using isotope tracing to track metabolic rewiring .

Methodological Resources

- Structural Data : Refer to NIST Chemistry WebBook for validated spectral libraries and thermodynamic properties .

- Statistical Analysis : Use one-way ANOVA with Tukey’s post-hoc tests for multi-group comparisons (e.g., OCR/ECAR datasets) .

- Data Repositories : Deposit raw datasets in Figshare or Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.